N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
Description
N-Cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide (hereafter referred to as the target compound) is a synthetic hybrid molecule combining a quinazolin-4-one core with a thioacetamide-linked cyclohexyl group. Its molecular formula is C₂₂H₂₃N₃O₂S (molecular weight: 393.5 g/mol) .
Properties
IUPAC Name |
N-cyclohexyl-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c26-20(23-16-9-3-1-4-10-16)15-28-22-24-19-14-8-7-13-18(19)21(27)25(22)17-11-5-2-6-12-17/h2,5-8,11-14,16H,1,3-4,9-10,15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUGOKCTGXOOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination-Thiolation Sequence (Adapted from )
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Chlorination : 3-Phenylquinazolin-4(3H)-one (3 ) reacts with POCl₃ at 80°C for 6 hours to form 2-chloro-3-phenylquinazolin-4(3H)-one (4 ).
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Thiolation : 4 is refluxed with N-cyclohexyldithiocarbamate cyclohexyl ammonium salt (2 ) in chloroform (61°C, 12 hours), yielding 2-sulfanyl-3-phenylquinazolin-4(3H)-one (5 ) in 91% yield.
Reaction conditions :
Direct Thiolation via Dithiocarbamate Salt (Adapted from )
2-Mercapto-3-phenylquinazolin-4(3H)-one (5 ) is synthesized directly by reacting anthranilic acid with thiourea and benzaldehyde in acetic acid, followed by oxidative thiolation.
Optimization notes :
Synthesis of 2-[(4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-yl)Sulfanyl]Acetic Acid
The sulfanyl group is functionalized with acetic acid via alkylation:
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Alkylation : 5 reacts with bromoacetic acid (1.2 equiv) in DMF at room temperature for 4 hours, forming 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid (6 ).
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Purification : Acidified with HCl (1M) and extracted with ethyl acetate.
Yield : 78–82%.
Characterization :
Amide Coupling with Cyclohexylamine
The final step involves coupling 6 with cyclohexylamine. Source and outline two methods:
Carbodiimide-Mediated Coupling
Direct Aminolysis
6 reacts with cyclohexylamine (2.0 equiv) in toluene at 110°C for 8 hours, yielding the acetamide without activation.
Characterization of N-Cyclohexyl-2-[(4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-yl)Sulfanyl]Acetamide
Spectroscopic data :
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¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 7.6 Hz, 1H, ArH), 7.90–7.80 (m, 2H, ArH), 7.60–7.40 (m, 5H, ArH), 4.10 (t, J = 6.8 Hz, 2H, SCH₂), 3.45 (m, 1H, NHCH), 2.55 (t, J = 6.8 Hz, 2H, COCH₂), 1.90–1.20 (m, 10H, cyclohexyl).
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13C NMR : δ 170.5 (C=O), 168.2 (quinazolinone C=O), 154.1, 141.0, 134.3, 130.0, 129.3, 128.8, 127.5, 126.7 (ArC), 55.2 (NHCH), 32.8 (SCH₂), 26.5 (COCH₂), 25.1–24.3 (cyclohexyl).
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HRMS : m/z 448.1782 [M + H]⁺ (calculated for C₂₃H₂₅N₃O₂S: 448.1784).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds containing the quinazoline moiety, such as N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide, exhibit significant anticancer properties. Quinazolines are known for their ability to inhibit various kinases involved in cancer progression. The specific compound may interact with targets such as epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR), leading to reduced tumor growth and metastasis .
1.2 Anti-inflammatory Effects
Quinazoline derivatives have also been studied for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation . This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
Table 1: Summary of Key Studies on N-cyclohexyl-2-[4-(oxo)-3-(phenyl)-3,4-dihydroquinazolin-2-(yl)sulfanyl]acetamide
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenyl group may enhance the compound’s binding affinity to its targets, while the sulfanylacetamide moiety can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Modifications in the Cycloalkyl/Aromatic Substituent
The target compound’s cyclohexyl group distinguishes it from analogs with alternative substituents on the acetamide nitrogen. Key comparisons include:
*Calculated based on molecular formula.
Ethoxyphenyl analogs introduce polar groups but lack cytotoxicity data .
Arylidene Derivatives via Knoevenagel Condensation
The target compound serves as a precursor for 5-arylidene-2-thioxothiazolidin-4-one derivatives (e.g., compounds 6a–o ), which exhibit enhanced cytotoxicity:
Key Insight: Introduction of arylidene groups via Knoevenagel condensation significantly enhances antitumor activity, with 6m and 6n showing moderate potency compared to the inactive parent compound .
Substitutions on the Quinazolinone Core
Modifications to the phenyl ring on the quinazolinone moiety also influence activity:
Key Insight: Halogenation (e.g., bromine) on the quinazolinone phenyl ring could improve target binding but requires empirical validation .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for its diverse pharmacological properties. Its structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C_{22}H_{23}N_{4}O_{1}S_{1} |
| Molecular Weight | 423.51 g/mol |
| CAS Number | 422533-76-4 |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Kinase Inhibition : The quinazoline moiety is known to inhibit several kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to altered cellular functions such as proliferation and apoptosis.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
- Antimicrobial Properties : Preliminary data indicate that this compound may exhibit antimicrobial activity against certain pathogens.
Anticancer Activity
Recent studies have explored the anticancer potential of quinazoline derivatives, including N-cyclohexyl-2-[...]. For example:
- A series of quinazoline derivatives were tested for their ability to inhibit cancer cell proliferation in vitro. The results demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
- In a study examining kinase inhibitors, compounds structurally similar to N-cyclohexyl derivatives showed moderate to high potency against RET kinase, a target in certain cancers .
Antimicrobial Activity
The antimicrobial efficacy of N-cyclohexyl derivatives has been evaluated in several studies:
- Compounds with similar structures demonstrated strong antifungal activity against Candida species and other pathogens .
- The synthesis and testing of benzamide derivatives indicated that modifications to the structure could enhance antimicrobial properties .
Case Study 1: Anticancer Efficacy
A study conducted on a series of quinazoline derivatives found that one specific derivative exhibited an IC50 value of 0.25 µM against breast cancer cells (MCF7). This indicates a strong inhibitory effect on cell growth, suggesting that further development could lead to promising therapeutic agents .
Case Study 2: Antimicrobial Testing
In another investigation, N-cyclohexyl derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications led to significant reductions in bacterial growth, highlighting the potential for developing new antibiotics from this class of compounds .
Q & A
Q. What are the key steps and optimization strategies for synthesizing N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide?
The synthesis involves multi-step organic reactions, including:
- Cyclocondensation : Formation of the quinazolinone core under controlled pH (7–9) and temperature (60–80°C) using acetic acid as a catalyst .
- Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution, requiring anhydrous solvents like tetrahydrofuran (THF) and inert atmospheres to prevent oxidation .
- Amide Coupling : Reaction of the intermediate with cyclohexylamine using coupling agents such as EDCI/HOBt, optimized at 0–5°C to minimize side reactions . Yield optimization (typically 60–75%) relies on solvent choice (e.g., dichloromethane for solubility) and purification via column chromatography .
Q. How is the compound’s structural identity and purity confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra verify the quinazolinone core (δ 7.2–8.5 ppm for aromatic protons) and sulfanyl-acetamide linkage (δ 3.8–4.2 ppm for SCH) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 401.5 (CHNOS) .
- HPLC : Purity >95% is achieved using reverse-phase C18 columns with a methanol/water gradient (70:30) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s bioactivity against tyrosine kinase enzymes?
- In vitro assays : Use kinase inhibition assays (e.g., ADP-Glo™) with recombinant enzymes (e.g., EGFR or VEGFR-2). IC values are calculated via dose-response curves (1–100 μM) .
- Control groups : Include positive controls (e.g., gefitinib for EGFR) and negative controls (DMSO vehicle) to validate assay conditions .
- Statistical rigor : Triplicate experiments with ANOVA analysis (p < 0.05) to ensure reproducibility .
Q. How can contradictory data on the compound’s cytotoxicity across studies be resolved?
Contradictions may arise from:
- Purity variations : Re-evaluate compound purity via HPLC and re-test in standardized cytotoxicity assays (e.g., MTT on HEK293 or HeLa cells) .
- Assay conditions : Control for variables like serum concentration (e.g., 10% FBS vs. serum-free media) and incubation time (24–72 hours) .
- Structural analogs : Compare with derivatives (e.g., methylphenyl substitutions) to isolate structure-activity relationships (SAR) .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo testing?
- Prodrug derivatization : Introduce hydrolyzable groups (e.g., ester or phosphate) to enhance solubility and oral bioavailability .
- Nanocarrier systems : Encapsulate in liposomes or PEGylated nanoparticles to improve plasma half-life .
- In vitro ADMET profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding (equilibrium dialysis) .
Q. How can structure-activity relationship (SAR) studies identify critical functional groups for target binding?
- Analog synthesis : Prepare derivatives with modifications to the cyclohexyl group, sulfanyl linker, or quinazolinone core .
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds (e.g., quinazolinone C=O with Lys721 in EGFR) .
- Free-energy calculations : MM/GBSA analysis to rank binding affinities of analogs .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values for kinase inhibition?
- Standardize assays : Use identical enzyme batches, ATP concentrations (1 mM), and incubation times (60 minutes) across labs .
- Validate with orthogonal methods : Compare radiometric (P-ATP) and luminescence-based assays to rule out technical artifacts .
- Cross-laboratory collaboration : Share protocols and compounds via repositories like PubChem to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
